6A-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6A-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and not widely disclosed in public literature .
Industrial Production Methods
It is likely that the production involves standard organic synthesis techniques, including the use of catalysts and specific reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6A-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
6A-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry and for the synthesis of other compounds.
Biology: In studies related to enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6A-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
rac-(3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid: A stereoisomer with similar chemical properties.
{6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol: A related compound with a different functional group.
Uniqueness
6A-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H14O4 |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-12-9-4-2-3-8(9,7(10)11)5-6-13-9/h2-6H2,1H3,(H,10,11) |
InChI Key |
UKFIPDSPAFECBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC12CCCC1(CCO2)C(=O)O |
Origin of Product |
United States |
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